6-Keto Levonorgestrel

Description

Contextualization within Levonorgestrel (B1675169) Metabolism and Impurity Profiles

The metabolism of Levonorgestrel is extensive and occurs primarily in the liver through pathways including reduction, hydroxylation, and conjugation. wikipedia.orgfda.gov Oxidative metabolism is a key transformation, catalyzed mainly by cytochrome P450 enzymes, particularly CYP3A4. fda.gov While the primary metabolic routes involve hydroxylation at other positions and A-ring reduction, the formation of oxidized species like 6-Keto Levonorgestrel is a recognized possibility. wikipedia.orgnih.gov For instance, studies have shown that microbiological transformation can hydroxylate Levonorgestrel at the C6 position, which can subsequently be oxidized to the 6-keto form. researchgate.netresearchgate.net

In the context of pharmaceutical manufacturing and quality control, this compound is classified as a known impurity of Levonorgestrel. artis-standards.com It is listed in the European Pharmacopoeia (EP) as "Levonorgestrel Impurity J". artis-standards.comtheclinivex.comrxnchem.com The presence of impurities in active pharmaceutical ingredients (APIs) is closely monitored to ensure the safety and efficacy of the final drug product. Therefore, the synthesis and characterization of reference standards for impurities like this compound are crucial for analytical method development and validation in the pharmaceutical industry. pharmaffiliates.comresearchgate.netgoogle.com

Table 1: Comparative Profile of Levonorgestrel and this compound

| Property | Levonorgestrel | This compound |

| CAS Number | 797-63-7 | 1175109-63-3 artis-standards.compharmaffiliates.comrxnchem.comsincopharmachem.com |

| Molecular Formula | C21H28O2 wikipedia.org | C21H26O3 artis-standards.comrxnchem.comnih.gov |

| Molecular Weight | 312.45 g/mol | 326.43 g/mol artis-standards.com |

| Synonyms | d(-)-Norgestrel pharmaffiliates.com | 6-Oxo Levonorgestrel; Levonorgestrel Impurity J (EP) artis-standards.compharmaffiliates.com |

Structural Relationship to Levonorgestrel as a C6-Oxidized Metabolite

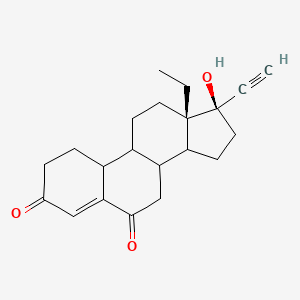

This compound is a direct derivative of Levonorgestrel, distinguished by a specific structural modification on the steroid's A-ring. The core structure of Levonorgestrel, a gonane-type steroid, features a ketone group at the C3 position and a double bond between C4 and C5. wikipedia.org this compound retains this core structure but features an additional ketone (oxo) group at the C6 position. nih.gov This oxidation at C6 transforms the chemical properties of the molecule, increasing its polarity and changing its molecular weight from 312.45 g/mol to 326.43 g/mol . artis-standards.com

The synthesis of this compound for research and reference purposes often involves the oxidation of a 6-hydroxy levonorgestrel precursor. researchgate.net This highlights the close chemical relationship between the parent drug, its hydroxylated intermediates, and the final keto-metabolite.

Academic Significance in Steroid Biotransformation Studies

The study of this compound holds academic importance, particularly in the realm of steroid biotransformation. researchgate.netnih.gov Biotransformation, the chemical modification of compounds by living organisms or their enzymes, is a powerful tool in steroid research. researchgate.net It can mimic mammalian metabolism and is used to produce metabolites that are difficult to synthesize through conventional chemical methods. nih.gov

Academic research has employed microorganisms to investigate the metabolism of Levonorgestrel. researchgate.net For example, the fungus Cunninghamella elegans has been shown to hydroxylate Levonorgestrel at various positions, including C6, producing 13-ethyl-6β,17β-dihydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one (6β-Hydroxy Levonorgestrel). researchgate.net Such hydroxylated metabolites are direct precursors for the formation of keto-derivatives like this compound. researchgate.net These studies are significant for several reasons:

They help elucidate the metabolic pathways of synthetic steroids. nih.gov

They provide routes for the synthesis of reference standards for metabolites and impurities needed for quality control. researchgate.netgoogle.com

They contribute to a broader understanding of how microbial enzyme systems can be harnessed for the production of novel or modified steroids with potential pharmacological activity. nih.gov

The investigation into the formation of this compound, whether through in vivo metabolism or in vitro biotransformation, is a key aspect of the comprehensive analysis of Levonorgestrel. nih.govresearchgate.net

Table 2: Key Levonorgestrel-Related Compounds in Research

| Compound Name | Role/Context |

| Levonorgestrel | Parent Drug wikipedia.org |

| This compound | Metabolite / Impurity J (EP) artis-standards.compharmaffiliates.com |

| 6α-Hydroxy Levonorgestrel | Metabolite / Impurity G (EP) |

| 6β-Hydroxy Levonorgestrel | Microbial Biotransformation Product researchgate.net |

| 5α-Dihydrolevonorgestrel | Active Metabolite wikipedia.orgnih.gov |

| 3α,5α-Tetrahydrolevonorgestrel | Metabolite nih.gov |

| 6,7-Dehydro Levonorgestrel | Related Compound/Impurity artis-standards.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H26O3 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |

InChI |

InChI=1S/C21H26O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18,24H,3,5-10,12H2,1H3/t14?,15?,16?,18?,20-,21-/m0/s1 |

InChI Key |

RFOBDGUKWSBLIQ-RWHWMZMLSA-N |

Isomeric SMILES |

CC[C@]12CCC3C4CCC(=O)C=C4C(=O)CC3C1CC[C@]2(C#C)O |

Canonical SMILES |

CCC12CCC3C4CCC(=O)C=C4C(=O)CC3C1CCC2(C#C)O |

Origin of Product |

United States |

Analytical Methodologies for the Characterization and Quantification of 6 Keto Levonorgestrel

Advanced Chromatographic Techniques for Separation

Chromatographic techniques are paramount for the separation of 6-Keto Levonorgestrel (B1675169) from its parent compound, Levonorgestrel, and other related impurities. The choice of technique depends on the sample matrix, the required sensitivity, and the purpose of the analysis, whether for quantification or preparative separation.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Photodiode Array (PDA) Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is a widely used method for the analysis of steroid compounds like 6-Keto Levonorgestrel. nih.govnih.gov This technique offers a balance of sensitivity, and robustness for routine quality control. nih.gov The chromophore in the this compound structure allows for its detection by UV light. nih.gov

An optimized HPLC-UV method for a structurally related compound, Levonorgestrel, involves a gradient elution with a mobile phase of acetonitrile (B52724) and water at a flow rate of 1 mL/min. nih.gov The detection wavelength is typically set around 244 nm. nih.gov For this compound, similar conditions would be expected to provide effective separation and quantification, with a purity of 99% achievable by HPLC. esschemco.com The method can be validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, sensitivity, precision, and accuracy. nih.gov

Table 1: Illustrative HPLC-UV Parameters for Steroid Analysis

| Parameter | Value |

|---|---|

| Column | C18 (e.g., Kromasil ODS) nih.gov |

| Mobile Phase | Acetonitrile and Water nih.gov |

| Elution | Gradient nih.gov |

| Flow Rate | 1.0 mL/min nih.govnih.gov |

| Detection Wavelength | ~244 nm nih.gov |

| Column Temperature | 37 °C nih.gov |

| Injection Volume | 20 µL nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

For higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS), are the methods of choice. rsc.orgnih.gov These techniques combine the superior separation power of LC or UPLC with the precise mass detection of mass spectrometry. rsc.org

UPLC-ESI-MS/MS methods have been developed for the parent compound, Levonorgestrel, achieving very low limits of quantification (LOQ) in the picogram per milliliter (pg/mL) range. omicsonline.orgomicsonline.org These methods often involve a solid-phase extraction (SPE) step to clean up the sample before injection into the UPLC system. omicsonline.orgresearchgate.net The separation is typically performed on a C18 column with a gradient elution of acetonitrile and formic acid in water. omicsonline.orgresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. nih.govresearchgate.net Given the structural similarity, a similar approach would be highly effective for the trace analysis of this compound.

Table 2: Example UPLC-ESI-MS/MS Method Parameters for Progestin Analysis

| Parameter | Value |

|---|---|

| Chromatography System | Waters UPLC omicsonline.org |

| Mass Spectrometer | Waters XEVO–TQ–S omicsonline.orgomicsonline.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive omicsonline.orgresearchgate.net |

| Column | Kromasil C18 (50 × 4.6 mm) omicsonline.orgresearchgate.net |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid omicsonline.orgresearchgate.net |

| Flow Rate | Gradient omicsonline.orgresearchgate.net |

| Linear Range (for Levonorgestrel) | 100–30000 pg/ml omicsonline.orgomicsonline.org |

| Lower Limit of Quantification (LLOQ) (for Levonorgestrel) | 0.05 ng/ml nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of steroids. researchgate.net While less common than LC-based methods for compounds like this compound due to the need for derivatization to increase volatility, GC-MS can offer excellent separation and structural information. Derivatization is often necessary for steroid hormones to improve their thermal stability and chromatographic behavior.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that can be used for the separation and quantification of this compound. researchgate.net HPTLC offers the advantage of high sample throughput as multiple samples can be analyzed simultaneously. For related compounds, methods have been developed that demonstrate good separation and quantification, suggesting its applicability for this compound analysis. researchgate.net

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of new chemical entities and their impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including this compound. mmu.ac.ukresearchgate.net Both 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. nih.gov

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between different atoms within the molecule. researchgate.net This allows for the complete assignment of the chemical structure. mmu.ac.uk NMR is also a valuable tool for studying keto-enol tautomerism, which is a relevant consideration for a compound containing a keto group. researchgate.netyoutube.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the definitive characterization of steroidal compounds, including this compound. Unlike nominal mass instruments, HRMS analyzers, such as Orbitrap and Quadrupole Time-of-Flight (Q-TOF) systems, provide mass measurements with high accuracy (typically within 5 ppm), enabling the determination of elemental compositions for parent ions and their fragments. chemrxiv.org This capability is crucial for distinguishing between isobaric species—compounds that have the same nominal mass but different elemental formulas.

In the analysis of this compound, HRMS offers unequivocal formula prediction for the molecular ion and its fragments, which is especially powerful when analyzing complex matrices or identifying unknown impurities. chemrxiv.org For instance, a Q Exactive Plus hybrid quadrupole/Orbitrap mass spectrometer has been effectively used for the analysis of various keto-steroids. nih.govthermofisher.com The high resolving power (up to 240,000) allows for the separation of signals from closely related ions, thereby increasing confidence in compound identification. chemrxiv.org

The typical workflow involves coupling liquid chromatography (LC) to the HRMS system (LC-HRMS). The LC separates the analytes over time before they enter the mass spectrometer. Electron Ionization (EI) is a common hard ionization method in GC-HRMS that generates extensive, reproducible fragmentation patterns, creating a spectral fingerprint for the molecule. chemrxiv.org For LC-HRMS, softer ionization techniques like Electrospray Ionization (ESI) are common. The accurate mass data obtained for the precursor ion and its product ions (from MS/MS fragmentation) provide a high degree of specificity.

Table 1: Illustrative HRMS Parameters for Steroid Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Mass Analyzer | Orbitrap, Q-TOF | Provides high resolution and mass accuracy. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes steroid molecules, often enhanced by derivatization. |

| Mass Resolution | 70,000 - 240,000 FWHM | Separates target analyte signal from matrix interferences and isobaric compounds. |

| Mass Accuracy | < 5 ppm | Enables confident elemental composition determination. |

| Scan Mode | Full Scan followed by data-dependent MS/MS (dd-MS2) | Detects all ions within a mass range and fragments significant ions for structural information. |

| Collision Energy | Stepped Normalized Collision Energy (NCE) | Generates reproducible fragmentation patterns for structural elucidation and library matching. |

Derivatization Strategies for Enhanced Detection and Selectivity of Keto Groups

The analysis of keto-steroids like this compound by LC-MS often faces challenges due to their poor ionization efficiency under typical ESI conditions. nih.gov To overcome this, derivatization strategies are employed to introduce a readily ionizable moiety onto the molecule, thereby significantly enhancing detection sensitivity. nih.govnih.gov This is particularly crucial for quantifying low-abundance analytes. thermofisher.com

A prominent strategy for targeting the ketone functional group is derivatization with Girard's reagents, such as Girard's Reagent P (GP). nih.govthermofisher.com GP reacts with the keto group to form a hydrazone derivative that contains a quaternary ammonium (B1175870) group. nih.gov This pre-charged tag dramatically improves ESI efficiency in positive ion mode, leading to a substantial increase in ion current and, consequently, lower limits of detection. thermofisher.comnih.gov The reaction is typically performed by incubating the analyte with the reagent at an elevated temperature (e.g., 60 °C) for a short period. nih.govnih.gov

This derivatization approach has been successfully applied to the multiplexed quantitative analysis of major androgens in human serum, demonstrating its power to facilitate sensitive detection. nih.govthermofisher.com The resulting GP derivatives also produce characteristic fragmentation patterns upon collision-induced dissociation, which can be used for specific and confident identification in MS/MS analysis. thermofisher.com For gas chromatography-mass spectrometry (GC-MS) analysis, a different set of derivatization techniques, such as enolisation-silylation or oximation-silylation, are used to convert the polar keto and hydroxyl groups into more volatile and thermally stable derivatives suitable for GC. researchgate.net

Table 2: Comparison of Derivatization Reagents for Keto-Steroids

| Reagent | Target Group(s) | Analytical Technique | Principle of Enhancement |

|---|---|---|---|

| Girard's Reagent P/T | Ketone | LC-ESI-MS | Introduces a permanently charged quaternary ammonium group, increasing ionization efficiency. nih.gov |

| Picolinic Acid | Hydroxyl | LC-ESI-MS | Enhances ionization and detection sensitivity for hydroxy-androgens. nih.gov |

| BSTFA/TMCS | Hydroxyl, Ketone (via enolization) | GC-MS | Forms volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers/enols. researchgate.net |

| Hydroxylamine | Ketone | GC-MS | Forms oxime derivatives, which are often subsequently silylated to improve chromatographic properties. researchgate.net |

Development and Validation of Robust Analytical Methods for Impurity Profiling

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical requirement mandated by regulatory authorities such as the International Council for Harmonisation (ICH). nih.gov Impurity profiling is essential to ensure the safety and efficacy of the final drug product, as even small amounts of unwanted chemicals can have significant biological effects. nih.gov this compound is a known impurity of Levonorgestrel and must be monitored and controlled within specified limits. pharmaffiliates.comhumanjournals.com

Developing a robust analytical method for impurity profiling involves creating a highly specific and sensitive procedure capable of separating the main API from all potential process-related impurities and degradation products. chromatographyonline.com High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometric detection, is the most widely used technique for this purpose. humanjournals.comnih.govnih.gov

The method development process for an impurity profile typically includes: chromatographyonline.com

Column and Mobile Phase Selection: Screening different reversed-phase HPLC columns and mobile phase conditions (e.g., pH, organic modifier) to achieve optimal selectivity and resolution between the API and all known impurities.

Gradient Optimization: Developing a gradient elution program that effectively separates compounds with a wide range of polarities within a reasonable analysis time.

Detector Wavelength Selection: Choosing a UV wavelength that provides an adequate response for all relevant impurities, or using mass spectrometry for universal detection. humanjournals.com

Once developed, the method must be rigorously validated according to ICH guidelines. Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). humanjournals.comresearchgate.net For instance, a stability-indicating HPLC method for Levonorgestrel and its related substances demonstrated the ability to separate this compound from the parent drug and other impurities. humanjournals.com

Table 3: Example Validation Parameters for an HPLC Method for Levonorgestrel Impurity Profiling

| Analyte | Relative Retention Time (RRT) | Limit of Quantification (LOQ) | Linearity Range (µg/mL) | Recovery (%) |

|---|---|---|---|---|

| Levonorgestrel | 1.00 | - | 2.6 - 15.6 nih.gov | - |

| This compound | ~0.50 humanjournals.com | ~0.075 µg/mL (as 0.05% of 150 µg/mL) humanjournals.com | - | 99.78 - 100.0 nih.gov |

| 6-Beta-hydroxy Levonorgestrel | ~0.34 humanjournals.com | ~0.075 µg/mL (as 0.05% of 150 µg/mL) humanjournals.com | - | - |

Data is illustrative and compiled from multiple sources for Levonorgestrel and its impurities. humanjournals.comnih.gov

Enzymatic Transformations and Metabolic Fates of Levonorgestrel and Its C6 Oxidized Metabolites

Role of Cytochrome P450 Enzymes in Steroid Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of proteins primarily found in the liver that play a central role in the metabolism of a wide array of endogenous and exogenous compounds, including steroids. youtube.com In the context of levonorgestrel (B1675169), in vitro and in vivo studies have identified the CYP3A4 enzyme as the primary catalyst for its oxidative metabolism. tga.gov.aufda.govnih.gov The CYP3A5 isoform is also reported to be involved. nih.govdrugbank.com To a lesser extent, other CYP enzymes such as CYP2E1, CYP2C19, and CYP2C9 may contribute to the metabolic process. tga.gov.au

The activity of these enzymes can be influenced by various factors, including co-administration of other drugs. wikipedia.org For instance, substances that induce CYP3A4 activity, such as certain anticonvulsants and antiretroviral drugs, can accelerate the metabolism of levonorgestrel, potentially leading to reduced plasma concentrations. wikipedia.orgnps.org.auwww.gov.uk This highlights the clinical significance of understanding the role of CYP enzymes in the disposition of levonorgestrel.

Table 1: Cytochrome P450 Enzymes Involved in Levonorgestrel Metabolism

| Enzyme Family | Specific Isoform | Role in Levonorgestrel Metabolism |

| Cytochrome P450 | CYP3A4 | Main enzyme responsible for oxidative metabolism. tga.gov.aufda.govnih.gov |

| CYP3A5 | Also involved in metabolism. nih.govdrugbank.com | |

| CYP2E1 | Minor contribution. tga.gov.au | |

| CYP2C19 | Minor contribution. tga.gov.au | |

| CYP2C9 | Minor contribution. tga.gov.au |

Investigation of Reductase and Hydroxysteroid Dehydrogenase Activity on Levonorgestrel and Analogues

Beyond the initial oxidative modifications by CYP enzymes, levonorgestrel undergoes further transformations mediated by reductases and hydroxysteroid dehydrogenases. A significant metabolic pathway is the extensive reduction of the α,β-unsaturated ketone in the A ring of the steroid structure. nih.govdrugbank.com This reduction is catalyzed by enzymes like 5α-reductase, leading to the formation of metabolites such as 5α-dihydrolevonorgestrel, which is considered an active metabolite. wikipedia.org

Hydroxylation is another key metabolic step, with the primary sites of oxidation being the C2α and C16β positions. wikipedia.orgnih.govdrugbank.com This results in the formation of hydroxylated metabolites like 16β-hydroxylevonorgestrel. drugbank.com

Hydroxysteroid dehydrogenases (HSDs) also play a crucial role in modulating the activity of steroids. For instance, 17β-hydroxysteroid dehydrogenase type 2 (17βHSD2) is involved in the inactivation of potent estrogens and androgens. oup.com Studies have shown that levonorgestrel can influence the expression of 17βHSD enzymes. oup.comnih.gov In breast cancer cell lines, levonorgestrel has been observed to increase the expression of 17βHSD1 and decrease the expression of 17βHSD2. nih.gov

Conjugation Reactions (Glucuronidation and Sulfation) of Levonorgestrel Metabolites

Following oxidation and reduction, the metabolites of levonorgestrel undergo phase II conjugation reactions, primarily glucuronidation and sulfation. fda.govdrugbank.comnps.org.aunih.govdrugbank.com These processes increase the water solubility of the metabolites, facilitating their elimination from the body. wikipedia.org Glucuronidation involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgscribd.com Sulfation, on the other hand, is the transfer of a sulfonate group, catalyzed by sulfotransferases (SULTs). nih.gov

The metabolites of levonorgestrel circulate in the bloodstream predominantly as sulfate (B86663) conjugates. fda.govnih.govdrugbank.com However, for excretion, the metabolic fate differs. In urine, the metabolites are found primarily in the form of glucuronides, while in feces, they are also mainly excreted as glucuronide conjugates. drugbank.comnih.govdrugbank.com

Table 2: Major Metabolic Pathways of Levonorgestrel

| Metabolic Pathway | Key Enzymes | Resulting Metabolites |

| Oxidation | CYP3A4, CYP3A5 | Hydroxylated metabolites (e.g., 16β-hydroxylevonorgestrel) |

| Reduction | 5α-reductase | Reduced metabolites (e.g., 5α-dihydrolevonorgestrel) |

| Conjugation | UGTs, SULTs | Glucuronide and sulfate conjugates |

Comparative Metabolic Studies with Structurally Related Progestogens

The metabolism of levonorgestrel can be better understood when compared with other structurally related progestogens.

Norethindrone (B1679910): Similar to levonorgestrel, norethindrone undergoes extensive reduction of the α,β-unsaturated ketone in ring A. nih.govdrugbank.com However, its metabolites are present in urine in approximately equal amounts as sulfates and glucuronides, unlike levonorgestrel where glucuronides predominate in urine. nih.govdrugbank.com

Norgestimate (B1679921): There is evidence that norgestimate can be at least partially converted to levonorgestrel in the body. nih.govdrugbank.com

Desogestrel (B1670305) and Gestodene (B1671452): In contrast to norgestimate, it appears that neither desogestrel nor gestodene are transformed into levonorgestrel. nih.govdrugbank.com Comparative studies on the metabolic effects have shown that gestodene may have a more favorable influence on lipid metabolism compared to levonorgestrel, which is potentially due to its lower androgenicity. nih.gov

Antiandrogenic Progestins: When compared to newer progestins with antiandrogenic properties like cyproterone (B1669671) acetate (B1210297), drospirenone, and dienogest, levonorgestrel has been associated with a less favorable metabolic profile, particularly concerning lipid levels. researchgate.netnih.gov For instance, while most progestins tend to increase HDL cholesterol, levonorgestrel has been shown to decrease it. nih.gov

Table 3: Comparative Metabolism of Select Progestogens

| Progestogen | Conversion to Levonorgestrel | Key Metabolic Features |

| Norethindrone | No | Extensive ring A reduction; urinary metabolites are sulfates and glucuronides. nih.govdrugbank.com |

| Norgestimate | Yes (partially) | Serves as a prodrug to levonorgestrel. nih.govdrugbank.com |

| Desogestrel | No | Not a prodrug for levonorgestrel. nih.govdrugbank.com |

| Gestodene | No | Not a prodrug for levonorgestrel; may have a more favorable lipid profile. nih.govdrugbank.comnih.gov |

Receptor Interactions and in Vitro Biological Activities of Steroidal 6 Keto Analogues

Theoretical Considerations for Progesterone (B1679170) Receptor Binding Affinity based on Structural Modifications

The binding of a steroid to the progesterone receptor (PR) is a highly specific interaction governed by the three-dimensional complementarity between the ligand and the receptor's binding pocket. The parent compound, levonorgestrel (B1675169), is a potent progestin, exhibiting a high affinity for the PR. drugbank.com This strong interaction is attributed to its specific molecular shape and the presence of key functional groups that form hydrogen bonds and van der Waals interactions with amino acid residues within the PR ligand-binding domain.

The introduction of a keto group at the C6 position of levonorgestrel, resulting in 6-keto levonorgestrel, is expected to influence its binding to the progesterone receptor. Theoretically, the C6-keto group could have several effects:

Altered Electronic Properties: The electron-withdrawing nature of the keto group can modify the electronic distribution across the steroid's A-ring. This could influence the hydrogen bonding network between the steroid and the receptor, potentially affecting binding affinity.

Conformational Changes: The presence of the 6-keto group may lead to a change in the A-ring conformation, which could either enhance or diminish the optimal alignment for receptor binding.

Investigation of Androgen Receptor Binding Affinity of C6-Oxidized Steroids

A significant aspect of the pharmacological profile of many synthetic progestins is their cross-reactivity with the androgen receptor (AR). Levonorgestrel itself is known to bind with high affinity to the AR, contributing to its androgenic effects. drugbank.com The structural similarity between progestins and androgens facilitates this interaction.

The impact of C6-oxidation on androgen receptor binding is a critical area of investigation. The introduction of a keto group at the C6 position could modulate this interaction in several ways:

Modified Steric and Electronic Profile: Similar to its potential effects on the progesterone receptor, the 6-keto group could introduce steric hindrance or alter the electronic landscape of the molecule, thereby influencing its fit and interaction with the androgen receptor.

It has been noted that some synthetic progestins can act as endocrine disruptors by interacting with the androgen receptor. nih.gov However, specific binding affinity data for this compound at the androgen receptor remains to be elucidated through direct experimental studies.

In Vitro Assessments of Other Potential Steroid Receptor Interactions

Beyond the progesterone and androgen receptors, synthetic steroids can interact with other members of the nuclear receptor superfamily, including the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).

Levonorgestrel has been shown to bind to the glucocorticoid receptor and the mineralocorticoid receptor. nih.govnih.govadooq.com While its affinity for the GR is relatively low, its interaction with the MR is more significant. nih.govwikipedia.org

Exploration of Non-Receptor Mediated Biological Activities in Cellular Models

While the primary mechanism of action for steroids like levonorgestrel is through receptor binding and subsequent modulation of gene expression, non-receptor mediated effects can also occur. These can include interactions with cellular signaling pathways, enzymes, or other proteins.

For instance, some studies have explored the ketogenic diet-mediated reprogramming of steroid metabolism, suggesting a link between keto-modifications and broader metabolic effects. nih.gov However, these studies are not directly focused on the intrinsic non-receptor mediated activities of C6-keto steroids themselves in cellular models.

Currently, there is a lack of specific published research investigating the non-receptor mediated biological activities of this compound in cellular models. Future studies could explore potential effects on cell proliferation, apoptosis, or other cellular processes independent of direct steroid receptor activation.

Comparative Academic Studies of Levonorgestrel Metabolites and Derivatives

Comparative Analysis of Metabolic Profiles Across Different Biological Systems (e.g., in vitro models, animal models, microbial systems)

The metabolism of levonorgestrel (B1675169), the parent compound of 6-Keto Levonorgestrel, is extensive and varies significantly across different biological systems. These differences are crucial for understanding the compound's activity and persistence.

In Vitro and Animal Models: In human and animal models, levonorgestrel undergoes significant metabolic changes, primarily through reduction and hydroxylation. nih.gov The primary metabolic pathway involves the reduction of the α,β-unsaturated ketone in the A-ring of the steroid structure. nih.gov Additionally, hydroxylation occurs at various positions, with key metabolites including 16β-hydroxylevonorgestrel. nih.gov Studies using various cell lines have demonstrated that the metabolism of synthetic progestins like levonorgestrel is highly specific to the cell type. nih.gov This specificity suggests that different cells possess distinct profiles of steroid-metabolizing enzymes. nih.gov For instance, the rapid metabolism of progesterone (B1679170) in multiple cell lines contrasts with the more variable metabolism of synthetic progestins, indicating that enzymes in these models can discriminate between structurally similar steroids. nih.gov In human cervical tissue, progestins such as medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and norethisterone (NET) are significantly metabolized, which implies that local metabolism can influence the biological effects of these compounds. nih.gov

Microbial Systems: In the environment, microbial systems play a critical role in the degradation of synthetic steroids like levonorgestrel. Laboratory microcosm studies using various soil types have shown that the degradation of levonorgestrel is primarily mediated by microbial activity. nih.gov The half-life of levonorgestrel in soil varies, ranging from approximately 4.32 to 15.90 days, depending on the specific soil properties and microbial communities present. nih.govresearchgate.net The degradation process in soil is concentration-dependent and confirms that microorganisms are the key drivers of transformation. nih.gov Soil bacteria, including species from Proteobacteria, Firmicutes, and Actinobacteria, have been identified as capable of degrading steroid hormones. researchgate.net The transformation products in these systems can differ from those found in mammals. For example, studies on related synthetic progestins have identified hydrogenated metabolites as products of biotransformation in soil. researchgate.net

Table 1: Comparative Metabolic Pathways of Levonorgestrel

| Biological System | Primary Metabolic Pathways | Key Findings |

|---|---|---|

| Human/Animal Models | Reduction of A-ring; Hydroxylation (e.g., at C16) nih.gov | Metabolites primarily circulate as sulfate (B86663) and glucuronide conjugates. nih.gov Metabolism is extensive. |

| In Vitro Cell Lines | Cell-type specific metabolism nih.gov | Differential metabolism suggests varying enzymatic profiles in different tissues, potentially affecting therapeutic outcomes and side effects. nih.gov |

| Microbial Systems (Soil) | Microbially-mediated degradation nih.gov | Half-life is variable (4.32-15.90 days). nih.govresearchgate.net Degradation is dependent on soil type and microbial population. nih.govresearchgate.net |

Structural Homologies and Differences with Other Impurities and Degradation Products of Levonorgestrel

This compound is classified as an impurity of Levonorgestrel, specifically designated as Levonorgestrel EP Impurity J. theclinivex.compharmaffiliates.com Its structure is fundamentally similar to the parent levonorgestrel molecule but with a critical modification. The defining feature of this compound is the presence of a ketone group at the 6th carbon position (C6) of the steroid's B-ring. theclinivex.comnih.gov

Levonorgestrel itself is a synthetic progestogen with a core four-ring steroid structure known as a gonane. It features an ethyl group at C13 and an ethynyl (B1212043) group at C17, which is crucial for its progestogenic activity.

Other impurities and degradation products of levonorgestrel are characterized by different functional groups or structural alterations:

6β-Hydroxy Levonorgestrel: This impurity features a hydroxyl (-OH) group at the C6 position instead of a ketone group. artis-standards.com The orientation (beta) indicates the hydroxyl group is positioned above the plane of the ring.

10β-Hydroxy Levonorgestrel: In this case, a hydroxyl group is attached at the C10 position. pharmaffiliates.com

6,7-Dehydro Levonorgestrel: This compound contains a double bond between the C6 and C7 positions, indicating a dehydrogenation reaction has occurred. artis-standards.com

The structural differences between these compounds, while seemingly minor, can significantly impact their chemical properties, metabolic stability, and biological activity. The introduction of a polar ketone or hydroxyl group, as seen in 6-Keto and 6β-Hydroxy Levonorgestrel, can alter the molecule's interaction with metabolic enzymes and receptors.

Table 2: Structural Comparison of Levonorgestrel and Its Impurities

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Levonorgestrel |

|---|---|---|---|

| Levonorgestrel | 797-63-7 | C₂₁H₂₈O₂ | Parent compound. |

| This compound | 1175109-63-3 | C₂₁H₂₆O₃ | Introduction of a ketone (=O) group at the C6 position. theclinivex.comnih.govesschemco.com |

| 6β-Hydroxy Levonorgestrel | 40915-05-7 | C₂₁H₂₈O₃ | Addition of a hydroxyl (-OH) group at the C6 position. artis-standards.com |

| 6,7-Dehydro Levonorgestrel | 51087-61-7 | C₂₁H₂₆O₂ | Presence of a double bond between C6 and C7. artis-standards.com |

Comparison of Enzymatic Transformation Specificities with Other Progestogens

The enzymatic transformation of progestogens is a complex process governed by the specificity of various enzymes, which can differ based on the substrate's structure. Progestogens, both natural and synthetic, are metabolized by several enzyme families, including cytochrome P450 (CYP450) enzymes, aldo-keto reductases (AKRs), and hydroxysteroid dehydrogenases (HSDs). nih.gov

Levonorgestrel vs. Progesterone: Natural progesterone is rapidly and extensively metabolized in the liver and other tissues by enzymes such as CYP450s and AKRs. nih.gov It can be converted to over 30 different metabolites. nih.gov In contrast, synthetic progestins like levonorgestrel are generally designed to be more resistant to metabolism to enhance their oral bioavailability and half-life. The metabolism of levonorgestrel primarily involves reduction and hydroxylation, whereas progesterone undergoes a wider range of metabolic reactions. nih.govnih.gov Furthermore, some progestins can compete for the 5-alpha reductase enzyme, which converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), thereby exerting anti-androgenic effects. oup.com

Specificity Among Synthetic Progestogens: Even among synthetic progestogens, there is considerable specificity in enzymatic transformations. Studies have shown that different progestins are metabolized at different rates and via different pathways in the same cell line, highlighting enzyme specificity. nih.gov For example, while levonorgestrel is a 19-nortestosterone derivative, other progestins like medroxyprogesterone acetate (MPA) are derived from 17α-hydroxyprogesterone. nih.gov These fundamental structural differences dictate which enzymes will act upon them and how efficiently. The enzymatic machinery of a cell can distinguish between these structures, leading to different metabolic profiles and, consequently, potentially different biological effects. nih.gov For instance, some gestagens can inhibit the enzyme aromatase (CYP19) or activate 17β-hydroxysteroid dehydrogenase type 2 (HSD17B2), contributing to their anti-estrogenic effects. nih.govnih.gov

Table 3: Enzymatic Transformation Specificities of Selected Progestogens

| Progestogen | Parent Structure Type | Primary Metabolic Enzymes | Common Metabolic Reactions |

|---|---|---|---|

| Progesterone | Pregnane | CYP450s, AKRs nih.gov | Hydroxylation, Reduction nih.gov |

| Levonorgestrel | Gonane (19-Nortestosterone derivative) | CYP450s, Reductases nih.gov | A-ring reduction, Hydroxylation nih.gov |

| Norethindrone (B1679910) | Estrane (19-Nortestosterone derivative) | Reductases nih.gov | A-ring reduction nih.gov |

| Medroxyprogesterone Acetate (MPA) | Pregnane (17α-Hydroxyprogesterone derivative) | CYP3A4 | Hydroxylation |

Future Directions in 6 Keto Levonorgestrel Research

Detailed Elucidation of Complete In Vivo Biotransformation Pathways

The complete metabolic fate of Levonorgestrel (B1675169), particularly the pathways leading to 6-Keto Levonorgestrel, is not fully mapped out. Levonorgestrel is known to be extensively metabolized, primarily through reduction of the A-ring and hydroxylation. nih.govdrugbank.com In vitro studies confirm that this oxidative metabolism is catalyzed by Cytochrome P450 (CYP) enzymes, with a significant role played by the CYP3A4 isoform. fda.gov

The formation of this compound is hypothesized to be a result of Phase I oxidative metabolism, specifically hydroxylation at the C6 position followed by oxidation to a ketone. While hydroxylation at other positions, such as C2 and C16, has been identified nih.govdrugbank.com, the specific enzymatic steps leading to the 6-keto derivative require further investigation. Future research must focus on identifying the specific CYP isozymes responsible for C6-oxidation and clarifying the subsequent steps. Following Phase I, Levonorgestrel metabolites are typically conjugated with sulfates and glucuronides for excretion nih.gov; the conjugation patterns of this compound are also an important area for future studies.

Advanced Analytical Method Development for Ultra-Trace Quantification in Complex Matrices

Detecting and quantifying this compound in biological samples like blood plasma or urine presents a significant analytical challenge. The concentration of this metabolite is expected to be substantially lower than that of the parent drug, Levonorgestrel. Furthermore, the biological matrix is complex, containing numerous other endogenous steroids and metabolites, some of which may be isobaric (having the same mass), leading to potential interference.

Current methods for steroid analysis, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS), provide high sensitivity and specificity. researchgate.netresearchgate.net However, for ultra-trace quantification of metabolites like this compound, future advancements are necessary. Future research should focus on developing methods that combine highly efficient chromatographic separation, such as Ultra-High-Performance Liquid Chromatography (UHPLC), with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS. These technologies can provide the mass accuracy needed to distinguish the target analyte from matrix interferences. Additionally, exploring chemical derivatization to enhance ionization efficiency and improve sensitivity in mass spectrometry is a promising avenue. nih.gov

Table 1: Key Considerations for Advanced Analytical Method Development

| Parameter | Objective | Future Approach | Rationale |

|---|---|---|---|

| Sensitivity | Achieve low limits of detection (LOD) and quantification (LOQ) in the pg/mL range. | UHPLC coupled with HRMS; chemical derivatization. | Metabolite concentrations are expected to be very low. |

| Specificity | Differentiate this compound from isobaric metabolites and endogenous steroids. | High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap). | Minimizes false positives and ensures accurate quantification. |

| Matrix Effects | Minimize ion suppression or enhancement from complex biological samples (plasma, urine). | Advanced sample preparation (e.g., solid-phase extraction); use of stable isotope-labeled internal standards. | Improves accuracy and reproducibility of the measurement. |

| Throughput | Enable efficient analysis of large numbers of samples for pharmacokinetic or clinical studies. | Miniaturized extraction techniques and rapid chromatographic gradients. | Facilitates larger-scale research and potential clinical application. |

Computational Modeling and Molecular Dynamics Studies of Receptor Interactions

Levonorgestrel exerts its biological effects by binding to several steroid receptors, including the progesterone (B1679170) receptor (PR) and the androgen receptor (AR). mdpi.comnih.gov The introduction of a ketone group at the C6 position significantly alters the molecule's structure and polarity, which could profoundly impact its binding affinity and functional activity at these receptors.

Future research should employ computational methods to predict and analyze these interactions. Molecular dynamics (MD) simulations can provide insights into the dynamic nature of the binding between this compound and the ligand-binding domain (LBD) of receptors like PR and AR. nih.govfda.gov These simulations can reveal how the C6-keto group alters key hydrogen bonds and hydrophobic interactions with amino acid residues within the binding pocket, and how it affects the conformational changes in the receptor that are necessary for biological activity. Such studies can help predict whether this compound acts as an agonist, antagonist, or has any off-target effects, providing a molecular-level explanation for its potential biological activity, if any. nih.gov

Table 2: Proposed Computational Study Outline

| Component | Description | Purpose |

|---|---|---|

| Ligands | Levonorgestrel, this compound | To compare the metabolite's interaction profile to the parent drug. |

| Receptors | Progesterone Receptor (PR), Androgen Receptor (AR), Mineralocorticoid Receptor (MR) | To assess primary and potential off-target binding. |

| Methodology | Molecular Docking followed by Molecular Dynamics (MD) Simulations | To predict binding poses and analyze the stability and dynamics of the ligand-receptor complex over time. |

| Key Analyses | Binding Free Energy Calculation, Hydrogen Bond Analysis, Root Mean Square Deviation (RMSD), Conformational Clustering | To quantify binding affinity and identify critical interactions and induced conformational changes in the receptor. |

Investigation of Long-Term Stability and Degradation Kinetics of Levonorgestrel Leading to 6-Keto Formation

The formation of this compound can occur not only through in vivo metabolism but also as a degradation product during the manufacturing or storage of pharmaceutical formulations. nih.gov Understanding the kinetics of this degradation is crucial for ensuring drug product quality and stability.

Future studies should investigate the degradation kinetics of Levonorgestrel under various conditions, including temperature, pH, light exposure, and in the presence of oxidative stress. Isoconversional kinetic models can be applied to data from thermal analysis (e.g., TG/DSC) to determine the activation energy required for the degradation process leading to 6-Keto formation. mdpi.compreprints.org It is also critical to distinguish between enzymatic (e.g., CYP450-mediated) and non-enzymatic degradation pathways. This can be achieved by conducting stability studies in the presence and absence of liver microsomes or specific recombinant CYP enzymes. Such research would help define optimal storage conditions and shelf-life for Levonorgestrel-containing products and provide insight into the potential for this compound to form in various physiological and environmental settings. nih.gov

Potential as a Biomarker for Exposure or Metabolic Activity

The measurement of drug metabolites can serve as a valuable biomarker of drug exposure and metabolic enzyme activity. researchgate.net Since Levonorgestrel is primarily metabolized by CYP3A4 fda.govnih.gov, the concentration of this compound, or more informatively, the ratio of this compound to the parent Levonorgestrel, could serve as an endogenous biomarker for an individual's CYP3A4 metabolic activity.

This has significant clinical potential. The pharmacokinetics of Levonorgestrel show high inter-individual variability, which can be influenced by genetic polymorphisms in metabolic enzymes nih.gov or by drug-drug interactions with CYP3A4 inducers or inhibitors. nih.govyoutube.com A reliable biomarker for CYP3A4 activity in the context of Levonorgestrel use could help predict whether a patient will have lower-than-expected drug exposure, potentially impacting efficacy. Future research should aim to correlate the this compound/Levonorgestrel ratio with CYP3A4 phenotype and clinical outcomes, which could pave the way for personalized medicine approaches in hormonal contraception. This approach is analogous to using metabolite ratios to assess the status of certain diseases or metabolic pathways. nih.govmdpi.com

Table 3: Potential Applications of this compound as a Biomarker

| Application Area | Research Goal | Potential Clinical Impact |

|---|---|---|

| Pharmacokinetics | Correlate the metabolite/parent drug ratio with CYP3A4 genetic variants. | Identify individuals at risk for altered Levonorgestrel clearance. |

| Drug-Drug Interactions | Monitor changes in the ratio upon co-administration of CYP3A4 inducers/inhibitors. | Guide dosage adjustments and manage interaction risks. |

| Clinical Efficacy | Investigate the association between the ratio and contraceptive efficacy or side effects. | Help explain cases of unexpected failure or adverse events. |

| Metabolic Phenotyping | Establish the ratio as a specific probe for hepatic CYP3A4 activity for Levonorgestrel. | Offer a more targeted alternative to general CYP3A4 biomarkers. nih.gov |

Q & A

Basic: What are the primary pharmacokinetic differences between levonorgestrel administered via intrauterine systems (IUS) versus oral routes?

Answer:

Systemic exposure to levonorgestrel varies significantly by administration route. Intrauterine systems (IUSs) release levonorgestrel locally, resulting in lower systemic concentrations compared to oral or subdermal routes. For example, integrated population pharmacokinetic (popPK) modeling shows that combined oral contraceptives (COCs) yield the highest systemic exposure (AUC: 45–60 ng·h/mL), while IUSs (e.g., LNG-IUS 8) result in minimal systemic exposure (AUC: 0.5–1.2 ng·h/mL) due to uterine-specific delivery . Methodologically, popPK models can integrate data from multiple clinical trials to compare dose-exposure relationships across formulations .

Advanced: How can population pharmacokinetic modeling resolve contradictions in levonorgestrel exposure data across studies?

Answer:

Contradictions often arise from variability in study design (e.g., sampling schedules, demographics). PopPK models address this by pooling data from heterogeneous studies and incorporating covariates (e.g., body weight, genetic polymorphisms). For instance, Reinecke et al. (2018) integrated data from 10 trials to create a unified model for six levonorgestrel contraceptives, revealing that COCs deliver 10× higher daily doses than IUSs . Sensitivity analysis and bootstrapping validate model robustness, while Monte Carlo simulations predict exposure variability in subpopulations .

Basic: What methodological approaches are recommended for quantifying levonorgestrel crystal forms (e.g., γ-polymorph) in pharmaceutical research?

Answer:

Powder X-ray diffraction (PXRD) is the gold standard for quantifying levonorgestrel polymorphs. For γ-polymorph analysis, single-crystal XRD confirms 100% purity in reference standards, while PXRD calibration curves (using mixed-phase samples) enable quantification in unknown samples. Peak intensity ratios (e.g., 2θ = 7.5° for γ-form) are validated against HPLC for accuracy .

Advanced: How do genetic polymorphisms influence levonorgestrel pharmacokinetics when combined with antiretroviral therapy?

Answer:

Gene-drug interactions are assessed via pharmacogenomic studies. For example, SNPs in CYP3A4/5 (e.g., CYP3A4 rs35599367) alter levonorgestrel metabolism, reducing AUC by 30–40% in patients on efavirenz-based ART. Study designs include genotyping cohorts, multivariate regression to adjust for confounders (e.g., BMI), and non-compartmental PK analysis to link genotypes to exposure metrics (AUC0–24, Cmax) .

Basic: What validated analytical techniques detect levonorgestrel in biological matrices?

Answer:

- Flow Luminescence Immunoassay (FLIA): High sensitivity (LLOQ: 0.1 ng/mL) for serum/plasma, validated per ICH guidelines .

- LC-TOF/MS: Used for metabolite identification (e.g., 6-keto-prostaglandin F1α) in urine, with chromatographic separation on C18 columns and MRM transitions .

Advanced: What strategies resolve clinical data contradictions regarding levonorgestrel and breast cancer risk?

Answer:

Contradictions arise from confounding variables (e.g., tamoxifen use in breast cancer patients). Sensitivity analyses test assumptions (e.g., excluding hormone-receptor-positive cases), while meta-regression adjusts for study heterogeneity (e.g., IUS type, follow-up duration). For missing data, multiple imputation or worst-case scenarios (all missing participants = event/non-event) assess bias .

Basic: How does levonorgestrel’s mechanism of action differ between emergency contraception (EC) and long-term IUS use?

Answer:

- EC: Levonorgestrel delays ovulation via progesterone receptor antagonism (pre-fertilization effect), confirmed by LH surge suppression in clinical trials .

- IUS: Local endometrial thinning and cervical mucus thickening dominate, with minimal systemic hormonal effects. Mechanistic studies combine transvaginal ultrasound and endometrial biopsy histology .

Advanced: What integrated approaches assess levonorgestrel’s impact on cardiovascular biomarkers (e.g., HDL, prostacyclin)?

Answer:

Longitudinal studies measure serum HDL cholesterol (enzymatic assays) and urinary 6-keto-prostaglandin F1α (ELISA) pre/post intervention. For example, Ylikorkala et al. (1987) found desogestrel + ethinyl estradiol increased HDL2 and prostacyclin metabolites, whereas levonorgestrel reduced both, highlighting route- and formulation-specific effects . Multivariate regression adjusts for diet, smoking, and baseline lipid profiles.

Basic: What factors are critical in designing non-inferiority trials comparing levonorgestrel and copper IUDs for EC?

Answer:

- Non-inferiority margin: ≤2.5% pregnancy rate difference (FDA guidance).

- Blinding: Single-blind designs (participants unaware of IUD type) reduce bias.

- Outcome adjudication: Urine β-hCG tests at 1 month, with sensitivity analyses for missing data (e.g., multiple imputation) .

Advanced: How are electrochemical degradation byproducts of levonorgestrel characterized for environmental toxicity?

Answer:

Degradation pathways are mapped using LC-TOF/MS with exact mass matching (error <5 ppm). Byproducts (e.g., dihydroxy-levonorgestrel) are tested in Daphnia magna acute toxicity assays (OECD 202) and in vitro estrogenicity screens (YES assay). Full factorial designs optimize degradation parameters (e.g., current density, pH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.